N-(1-oxo-3H-2-benzofuran-5-yl)butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-oxo-3H-2-benzofuran-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-3-11(14)13-9-4-5-10-8(6-9)7-16-12(10)15/h4-6H,2-3,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVESEMFYBGISTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)C(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Synthetic Strategies and Methodologies for N 1 Oxo 3h 2 Benzofuran 5 Yl Butanamide
Retrosynthetic Analysis and Key Disconnections of the N-(1-oxo-3H-2-benzofuran-5-yl)butanamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnections that form the basis of most synthetic strategies.
The most evident disconnection is the amide bond , a common and reliable disconnection in organic synthesis. sigmaaldrich.com This C-N bond cleavage simplifies the target molecule into two key precursors: a nucleophilic amine component, 5-amino-3H-isobenzofuran-1-one , and an electrophilic acyl component, such as butanoyl chloride or butyric acid . This approach is highly strategic as numerous methods exist for forming amide bonds.
A second, more fundamental disconnection involves the formation of the 1-oxo-3H-2-benzofuran-5-yl core , also known as a phthalide (B148349) ring system. This heterocyclic scaffold can be disconnected through various intramolecular cyclization strategies. A common approach involves an intramolecular reaction of a disubstituted benzene (B151609) ring, for example, the cyclization of a precursor like 2-formylbenzoic acid or a related derivative. mdpi.com
These disconnections outline a logical forward synthesis: first, the construction of the substituted benzofuranone core, followed by the introduction of the butanamide side chain.
Precursor Chemistry and Intermediate Derivatization Techniques for Benzofuran-Butanamide Construction
The synthesis of this compound hinges on the effective preparation of its core structures and their subsequent combination.
Approaches to the 1-oxo-3H-2-benzofuran-5-yl Core
The 1-oxo-3H-2-benzofuran, or phthalide, ring system is a privileged scaffold in medicinal chemistry. mdpi.com Its synthesis can be achieved through various methods, often involving the cyclization of ortho-substituted benzene derivatives.
A critical intermediate for the target molecule is 5-amino-3H-isobenzofuran-1-one . A common route to this intermediate involves the synthesis of a related 5-substituted phthalide, followed by functional group interconversion. For instance, a 5-nitro phthalide derivative can be synthesized and subsequently reduced to the desired 5-amino group. The reduction of aromatic nitro compounds is a standard procedure, often accomplished using reagents like hydrogen gas with a metal catalyst or sodium borohydride. numberanalytics.comlibretexts.org
The synthesis of the phthalide ring itself can start from various precursors. For example, 2-formylbenzoic acid can undergo reactions to form the lactone ring. mdpi.com Other innovative methods include the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which allows for the regioselective preparation of highly substituted benzofuranones. oregonstate.edu Modern catalytic approaches have also been developed, utilizing metals like palladium, copper, and rhodium to facilitate the cyclization and formation of the benzofuran (B130515) scaffold from precursors such as o-hydroxy aldehydes or ortho-alkynylphenols. acs.orgnih.govorganic-chemistry.org
Table 1: Selected Catalytic Systems for Benzofuranone Synthesis
| Catalyst System | Precursors | Key Features |
|---|---|---|
| Copper (Cu) | o-hydroxy aldehydes, amines, alkynes | One-pot synthesis, good for generating amino-substituted benzofurans. nih.gov |
| Palladium (Pd) / Copper (Cu) | Iodophenols, terminal alkynes | Sonogashira coupling followed by intramolecular cyclization. acs.orgnih.gov |
| Rhodium (Rh) | Propargyl alcohols, aryl boronic acids | Relay catalysis for chemodivergent synthesis of benzofuran skeletons. acs.orgnih.gov |
Introduction of the Butanamide Moiety
Once the key intermediate, 5-amino-3H-isobenzofuran-1-one, is obtained, the final step is the introduction of the butanamide side chain. This is typically achieved through an acylation reaction at the 5-amino group.
Standard acylation methods include:
Reaction with Acyl Halides: The most straightforward method involves reacting the amine with butanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.
Reaction with Acid Anhydrides: Using butyric anhydride (B1165640) is another effective method, which produces butyric acid as a byproduct.
Carboxylic Acid Coupling: Direct coupling of the amine with butyric acid requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or peptide coupling reagents such as HATU. ucl.ac.uk
These methods are well-established and generally provide high yields for the formation of the final this compound product. The choice of method may depend on the scale of the reaction and the cost of reagents.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for developing efficient, scalable, and sustainable synthetic routes. Key areas of focus include catalysis and stereochemical control.
Catalytic Approaches in the Formation of the Benzofuran-Butanamide Linkage
The formation of the amide bond is a focal point for green chemistry initiatives, aiming to replace stoichiometric activating agents with catalytic alternatives. sigmaaldrich.com Direct catalytic amidation involves the coupling of a carboxylic acid and an amine with the removal of water, representing a highly atom-economical process. rsc.org
Several catalytic systems have been developed for this purpose:
Boronic Acid Catalysis: Arylboronic acids can effectively catalyze the direct amidation of carboxylic acids and amines at elevated temperatures, typically with azeotropic removal of water. ucl.ac.ukrsc.org
Metal Catalysis: Transition metals like ruthenium, titanium, and zirconium have shown significant promise. Ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com Titanium(IV) isopropoxide and Zirconium(II) chloride are effective for secondary and tertiary amide formation from carboxylic acids and amines. rsc.org
Biocatalysis: Enzymes offer a green and highly selective alternative for amide bond formation. nih.gov Lipases, for example, can catalyze transacylation reactions to form amides in aqueous environments. nih.gov
Table 2: Modern Catalytic Methods for Amide Bond Formation
| Catalyst Type | Example Catalyst | Reaction Type | Advantages |
|---|---|---|---|
| Boron-based | Phenylboronic Acid | Direct Amidation | Readily available, effective for many substrates. ucl.ac.ukrsc.org |
| Transition Metal | Ruthenium (Ru) complexes | Dehydrogenative Coupling | High atom economy, uses alcohols as precursors. sigmaaldrich.com |
| Transition Metal | Titanium(IV) isopropoxide | Direct Amidation | Effective for secondary and tertiary amides. rsc.org |
These catalytic methods reduce waste and often operate under milder conditions compared to traditional coupling reagents.
Chemo-, Regio-, and Stereoselective Synthesis Considerations
Chemoselectivity: This is a critical consideration, especially in multifunctional molecules. During the acylation of 5-amino-3H-isobenzofuran-1-one, the reaction must be selective for the amino group without causing the opening of the lactone ring. This is generally achievable under standard acylation conditions. Furthermore, during the synthesis of the benzofuranone core, the chosen reactions must be compatible with other functional groups present on the precursors. acs.org
Regioselectivity: The control of substituent placement on the aromatic ring is paramount. When constructing the benzofuranone core from a substituted phenol, for instance, cyclization must occur at the correct position to yield the 5-substituted product. Certain synthetic strategies, such as the reaction of 3-hydroxy-2-pyrones with nitroalkenes, offer excellent regiochemical control, allowing for the programmed synthesis of specific isomers. oregonstate.edu Classical methods like intramolecular Friedel-Crafts-type reactions can sometimes lead to mixtures of regioisomers if not carefully controlled by steric or electronic factors. oregonstate.edu
Solvent Effects and Reaction Kinetics Studies
The selection of a solvent is a critical parameter in the synthesis of this compound from 5-amino-2-benzofuran-1(3H)-one and a butanoylating agent (e.g., butanoyl chloride or butyric anhydride). The solvent not only facilitates the dissolution of reactants but also profoundly influences the reaction rate and yield by stabilizing transition states and intermediates.
Solvent Effects:
The acylation of an amino group, such as the one present in 5-amino-2-benzofuran-1(3H)-one, is sensitive to the polarity and protic nature of the solvent.
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (B52724) (ACN) are often effective for this type of acylation. They can dissolve the reactants and the commonly used base catalysts (like triethylamine or pyridine) without interfering with the reaction mechanism. Their ability to solvate the charged intermediates can accelerate the reaction.
Non-Polar Solvents: While less common for this reaction, non-polar solvents could be used, but solubility of the starting amine might be limited.
Polar Protic Solvents: Solvents such as ethanol (B145695) or water are generally avoided in acylations using reactive acylating agents like acyl chlorides, as they can react with the acylating agent, leading to undesired by-products.
The following table summarizes the general effects of various solvent classes on the acylation of aromatic amines.
| Solvent Class | Examples | General Effects on Acylation of Aromatic Amines |
| Polar Aprotic | Dichloromethane, Acetonitrile, THF | Generally good solubility for reactants. Can stabilize charged intermediates, often leading to higher reaction rates and yields. |
| Non-Polar | Toluene, Hexane | Lower solubility of polar reactants can be a limiting factor. Reaction rates are often slower compared to polar aprotic solvents. |
| Polar Protic | Ethanol, Methanol (B129727), Water | Can react with the acylating agent (e.g., butanoyl chloride), leading to competitive side reactions and reduced yield of the desired amide. |
| "Green" Solvents | Deep Eutectic Solvents (DES) | Can act as both solvent and catalyst, potentially increasing reaction efficiency and simplifying workup. rsc.orgresearchgate.net |
Reaction Kinetics Studies:
Detailed kinetic studies on the synthesis of this compound are not extensively reported in the literature. However, general principles of acylation kinetics apply. The reaction is expected to follow second-order kinetics, being first order with respect to both the amine (5-amino-2-benzofuran-1(3H)-one) and the acylating agent.
The rate of reaction is influenced by:
Concentration of Reactants: Higher concentrations generally lead to faster reaction rates.
Temperature: Increasing the temperature typically increases the reaction rate, although it may also promote side reactions.
Catalyst: The presence of a base catalyst (e.g., triethylamine, DMAP) is crucial for scavenging the HCl produced when using acyl chlorides, thereby driving the reaction to completion.
The choice of solvent plays a significant role in the reaction kinetics by influencing the solvation of the ground state and transition state. A solvent that better stabilizes the charged, polar transition state of the nucleophilic attack of the amine on the carbonyl group of the acylating agent will lower the activation energy and thus increase the reaction rate.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The growing emphasis on sustainable chemical manufacturing necessitates the development of greener synthetic routes for this compound. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Key Green Chemistry Approaches:
Solvent-Free Reactions: One of the most effective green strategies is to perform the reaction without a solvent. Stoichiometric amounts of the reactants can sometimes be reacted together, potentially with gentle heating, to produce the desired product. frontiersin.org This approach dramatically reduces solvent waste. For the acylation of 5-amino-2-benzofuran-1(3H)-one, a solvent-free reaction with butyric anhydride could be explored. frontiersin.org
Use of Greener Solvents: When a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives is a key goal. Deep eutectic solvents (DES), which are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors, are promising green solvents. For instance, a DES formed from choline (B1196258) chloride and zinc chloride has been shown to act as both a solvent and a catalyst for Friedel-Crafts acylation reactions, which are mechanistically related to N-acylation. rsc.orgresearchgate.net Vegetable oils have also been explored as renewable and biodegradable reaction media for certain types of reactions. nih.gov
Catalytic Approaches: The use of catalysts can improve the efficiency and selectivity of the synthesis. While base catalysts are common, exploring more efficient and recyclable catalysts is a green objective. For instance, vanadyl sulfate (B86663) has been reported as an efficient catalyst for acetylation reactions under solvent-free conditions, offering a potential alternative to traditional methods. frontiersin.org
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Using butyric anhydride instead of butanoyl chloride for the acylation improves the atom economy, as the by-product is butyric acid, which is less hazardous than HCl and can potentially be recovered.
The following table outlines potential green strategies for the synthesis of this compound.
| Green Chemistry Principle | Proposed Strategy for Synthesis | Potential Benefits |
| Waste Prevention | Perform the acylation under solvent-free conditions. frontiersin.org | Eliminates solvent waste, simplifies product isolation. |
| Safer Solvents and Auxiliaries | Replace traditional solvents like DCM with a deep eutectic solvent (e.g., Choline Chloride:ZnCl2) rsc.orgresearchgate.net or other green solvents like vegetable oils. nih.gov | Reduces toxicity and environmental impact associated with volatile organic compounds. |
| Design for Energy Efficiency | Utilize microwave irradiation to shorten reaction times and potentially lower the overall energy consumption. rsc.org | Faster reactions, potentially lower temperatures, and improved energy efficiency. |
| Use of Catalysis | Employ a highly efficient and recyclable catalyst, such as VOSO4, for the acylation. frontiersin.org | Reduces the amount of catalyst needed, allows for catalyst reuse, and can lead to milder reaction conditions. |
| Improving Atom Economy | Use butyric anhydride as the acylating agent instead of butanoyl chloride. | By-product (butyric acid) is less hazardous than HCl and potentially reusable. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the modern requirements of chemical production.
Computational and Theoretical Investigations of N 1 Oxo 3h 2 Benzofuran 5 Yl Butanamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometry, electronic distribution, and spectroscopic characteristics with high accuracy.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can efficiently calculate a wide range of molecular properties. Studies on related benzofuran (B130515) and heterocyclic systems typically employ functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. semanticscholar.orgresearchgate.net
Molecular Orbitals and Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For N-(1-oxo-3H-2-benzofuran-5-yl)butanamide, the HOMO is expected to be localized over the electron-rich benzofuran ring system, while the LUMO may be distributed across the amide and oxo groups, which are electron-withdrawing. nih.gov
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors, based on conceptual DFT, help predict how the molecule will interact with other chemical species. researchgate.net
Interactive Table: Calculated Global Reactivity Descriptors This table presents typical reactivity descriptors calculated from DFT, illustrating the kind of data generated for compounds like this compound.
| Descriptor | Formula | Typical Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |
Spectroscopic Properties: DFT calculations are also invaluable for predicting spectroscopic data. Theoretical vibrational frequencies (IR and Raman) can be calculated and scaled to correlate with experimental spectra, aiding in the structural confirmation of the synthesized compound. semanticscholar.org Similarly, electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions responsible for the observed absorptions. semanticscholar.orgresearchgate.net
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, particularly in the butanamide side chain, allowing it to adopt multiple conformations.
Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure. This process maps out the molecule's energy landscape, identifying low-energy, stable conformers (global and local minima) and the energy barriers between them. Such studies reveal the most likely shapes the molecule will adopt in solution or within a biological receptor. For similar flexible molecules, computational studies have shown that specific dihedral angles can significantly impact molecular stability and interaction potential. researchgate.net The preferred conformation is the one that minimizes steric hindrance and optimizes intramolecular interactions, such as hydrogen bonding.
Molecular Modeling and Docking Studies with Putative Biological Receptors (In Silico)
Molecular modeling techniques simulate the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. These in silico methods are central to modern drug discovery, enabling the prediction of binding modes and affinities. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. semanticscholar.org For this compound, docking studies would involve placing the molecule into the binding pocket of a putative protein target. The benzofuran scaffold is known to interact with various enzymes and receptors, including kinases, bacterial enzymes, and others. nih.govnih.gov
The process uses scoring functions to estimate the binding affinity (often expressed in kcal/mol), with lower values indicating a more favorable interaction. The resulting docked pose reveals specific ligand-protein interactions.
Interaction Types:
Hydrogen Bonds: The amide N-H group and the carbonyl oxygens of the butanamide and lactone moieties are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The aromatic benzofuran ring and the alkyl chain of the butanamide group can form favorable hydrophobic interactions with nonpolar amino acid residues.
π-π Stacking: The planar benzofuran ring system can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the binding pocket.
Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze and visualize these interactions in detail. nih.gov
Interactive Table: Illustrative Ligand-Protein Interactions for a Benzofuran Scaffold This table provides a hypothetical example of the types of interactions that could be identified for this compound in a protein binding site, based on studies of similar compounds.
| Interacting Group of Ligand | Interaction Type | Potential Amino Acid Partner | Distance (Å) |
| Benzofuran Ring | π-π Stacking | Trp, Phe, Tyr | ~3.5 - 5.0 |
| Lactone Carbonyl Oxygen | Hydrogen Bond | Arg, Lys, Ser | ~2.7 - 3.2 |
| Amide Carbonyl Oxygen | Hydrogen Bond | Asn, Gln | ~2.8 - 3.3 |
| Amide N-H | Hydrogen Bond | Asp, Glu (backbone C=O) | ~2.9 - 3.5 |
| Butyl Chain | Hydrophobic | Val, Leu, Ile | N/A |
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, revealing the stability of the ligand-protein complex and the flexibility of both the ligand and the receptor.
An MD simulation starting with the best-docked pose of this compound within a receptor can:
Assess the stability of the initial binding pose over nanoseconds of simulation time.
Identify key water molecules that may mediate interactions between the ligand and protein.
Reveal conformational changes in the protein upon ligand binding.
Allow for the calculation of binding free energies using more advanced methods like MM/PBSA or MM/GBSA, which can provide a more accurate estimation of binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org A QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.
For a QSAR study involving this compound, a dataset of structurally similar benzofuran analogs with measured biological activity against a specific target would be required. nih.gov
Methodology:
Descriptor Calculation: A wide range of numerical parameters, or "molecular descriptors," are calculated for each compound in the series. These can be constitutional, topological, geometric, or electronic.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. semanticscholar.orgnih.gov
Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds that were not used in model development. eijppr.com
A statistically significant QSAR model can highlight the key physicochemical properties that govern the biological activity of this class of compounds. For example, a model might show that activity is positively correlated with a descriptor for hydrophobicity but negatively correlated with a steric parameter, guiding the design of more potent analogs. nih.goveijppr.com
Interactive Table: Example of Descriptors in a 2D-QSAR Model This table shows the type of data generated in a QSAR study for a series of benzofuran analogs, as reported in the literature. nih.gov
| Descriptor Type | Example Descriptor Name | Statistical Significance (t-criterion) | Correlation |
| Semi-empirical | Max e-e repulsion for a C-O bond | High | Positive |
| Constitutional | Number of Oxygen atoms | Moderate | Negative |
| Topological | Wiener index | Moderate | Positive |
| Electrostatic | Min partial charge on a Hydrogen atom | Low | Negative |
Descriptor Selection and Model Validation Methodologies
In the computational analysis of benzofuranone derivatives, the selection of appropriate molecular descriptors is a critical first step in developing robust Quantitative Structure-Activity Relationship (QSAR) models. These descriptors are numerical representations of the chemical and physical properties of the molecules and are categorized into several classes:
Constitutional Descriptors: These describe the basic molecular composition and include parameters such as molecular weight, number of atoms, and number of rings.
Topological Descriptors: These account for the connectivity of atoms within the molecule and include various indices like the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.netderpharmachemica.com
The process of descriptor selection often involves computational software that can calculate a wide array of descriptors. Subsequently, statistical methods are employed to select a subset of descriptors that are most relevant to the biological activity being studied, thereby avoiding overfitting and improving the predictive power of the QSAR model. researchgate.net
Once a QSAR model is developed, its statistical significance and predictive ability must be rigorously validated. Common validation methodologies include:
External Validation: The most stringent test of a QSAR model's predictive power involves using an external set of compounds that were not used in the model's development. The model's ability to accurately predict the biological activities of these external compounds provides a measure of its real-world applicability. The predictive correlation coefficient (R²pred) is a key metric in this evaluation. researchgate.net
Y-Randomization: This is a method to ensure that the developed model is not a result of chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the resulting models have significantly lower correlation coefficients than the original model, it indicates that the original model is robust.
A study on benzofuran and indole (B1671886) derivatives as histone lysine (B10760008) methyl transferase inhibitors utilized the multiple linear regression (MLR) method with a genetic algorithm for variable selection. The resulting model was validated by its robustness (R² = 0.9328), stability (Q²LOO = 0.9212, Q²LMO = 0.9187), and predictive power (R²ext = 0.929). researchgate.net
Structure Activity Relationship Sar and Analog Design for N 1 Oxo 3h 2 Benzofuran 5 Yl Butanamide
Systematic Modification of the Butanamide Moiety and Its Impact on Molecular Interactions
The butanamide side chain of N-(1-oxo-3H-2-benzofuran-5-yl)butanamide plays a significant role in the molecule's interaction with its biological target. Modifications to this moiety, including changes in chain length, branching, and the introduction of different functional groups, can profoundly affect binding affinity and efficacy.
Research on analogous structures, such as oxazolidinone antibiotics, has demonstrated that the nature of the C5-acylamino substituent is critical for biological activity. nih.gov Studies have shown that only smaller, non-polar fragments are well-tolerated at this position, while the introduction of larger or more polar groups can lead to a decrease in activity. nih.gov Elongation of the methylene (B1212753) chain in similar structures has also been found to diminish antibacterial activity. nih.gov
In the context of PARP inhibitors, the length and composition of alkyl chains connecting aromatic rings are known to influence inhibitory activity. nih.gov For instance, in a series of phthalazinone derivatives, which share structural similarities with the benzofuranone core, the nature of the substituent and the length of the connecting alkyl chain were found to be directly related to their inhibitory potency against PARP1. nih.gov
To illustrate the potential impact of modifying the butanamide moiety, the following table presents hypothetical data based on SAR principles observed in related compound series.
Table 1: Hypothetical SAR Data for Modifications of the Butanamide Moiety
| Compound ID | Butanamide Modification | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Parent | N-butanamide | Baseline | Reference compound. |
| 1a | N-ethanamide | Potential decrease | Shorter alkyl chain may lead to suboptimal hydrophobic interactions. |
| 1b | N-pentanamide | Potential increase or decrease | Longer chain may enhance hydrophobic interactions but could also introduce steric hindrance. |
| 1c | N-(2-methylpropanamide) | Likely decrease | Branching on the alkyl chain can disrupt binding in a narrow pocket. |
| 1d | N-(cyclopropylcarboxamide) | Potential increase | Rigid cyclopropyl (B3062369) group can improve binding affinity by reducing conformational entropy loss upon binding. |
| 1e | N-(phenylacetamide) | Potential increase | Aromatic ring could form additional π-π stacking interactions within the binding site. |
Derivatization of the 1-oxo-3H-2-benzofuran-5-yl Core: Substituent Effects on Theoretical Efficacy and In Vitro Activity
The 1-oxo-3H-2-benzofuran-5-yl core serves as a crucial anchor for the molecule within the target's binding site. The introduction of various substituents onto this aromatic ring system can modulate the electronic properties, solubility, and steric profile of the compound, thereby influencing its biological activity.
Studies on benzofuran (B130515) derivatives have consistently shown that the addition of halogen atoms, such as fluorine, chlorine, or bromine, can significantly enhance anticancer activities. researchgate.net This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions between an electrophilic halogen and a nucleophilic site on the target protein, thereby improving binding affinity. researchgate.net The position of the halogen on the benzofuran ring is also a critical determinant of its biological effect. researchgate.net
In a study of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, a scaffold with similarities to the benzofuranone core, the introduction of a fluorine atom at the 7-position led to the identification of a lead compound with favorable druglike properties. nih.gov Conversely, the introduction of bulky groups can sometimes be detrimental to activity.
The following table outlines the predicted effects of various substituents on the benzofuranone core based on established SAR principles.
Table 2: Predicted Substituent Effects on the 1-oxo-3H-2-benzofuran-5-yl Core
| Compound ID | Core Modification (Substituent at position X) | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Parent | Unsubstituted | Baseline | Reference compound. |
| 2a | 6-Fluoro | Potential increase | Small, electronegative atom can enhance binding through favorable electronic interactions. |
| 2b | 7-Chloro | Potential increase | Halogen bonding and altered electronic distribution may improve affinity. |
| 2c | 6-Methoxy | Variable | Can act as a hydrogen bond acceptor but may also introduce steric bulk. |
| 2d | 7-Methyl | Potential decrease | Small alkyl group may introduce steric clashes without contributing to beneficial interactions. |
| 2e | 6-Nitro | Likely decrease | Strong electron-withdrawing group can significantly alter the electronics of the ring system, potentially disrupting key interactions. |
Bioisosteric Replacements and Pharmacophore Optimization for this compound Analogs
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical and chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.govnih.gov For this compound, both the butanamide moiety and the benzofuranone core are amenable to bioisosteric replacement.
The amide bond of the butanamide side chain can be replaced by various bioisosteres to enhance metabolic stability and modulate hydrogen bonding properties. researchgate.net Common amide bioisosteres include heterocycles like 1,2,4-oxadiazoles, triazoles, and imidazoles. nih.govresearchgate.net For example, the trifluoroethylamine group has emerged as a successful amide bioisostere, as it mimics the carbonyl group's electronegativity while being less susceptible to proteolysis. nih.gov
The 1-oxo-3H-2-benzofuran-5-yl core can also be replaced with other bicyclic scaffolds. In the development of PARP inhibitors, the phthalazinone nucleus has been successfully replaced with bioisosteres such as quinazolinones and pyridopyridazinones, leading to compounds with comparable or even improved inhibitory activity. nih.govnih.gov For instance, a series of quinazolinone-based derivatives were designed as bioisosteres of the phthalazinone core of Olaparib, resulting in compounds with significant PARP-1 inhibitory activity. nih.gov
Table 3: Potential Bioisosteric Replacements for this compound
| Original Moiety | Bioisosteric Replacement | Predicted Advantage |
|---|---|---|
| Butanamide | 1,2,4-Oxadiazole | Improved metabolic stability, altered H-bonding pattern. researchgate.net |
| Butanamide | Trifluoroethylamine | Enhanced metabolic stability, mimics carbonyl electronegativity. nih.gov |
| 1-oxo-3H-2-benzofuran-5-yl | Phthalazinone | Established pharmacophore in PARP inhibitors, potential for improved activity. researchgate.net |
| 1-oxo-3H-2-benzofuran-5-yl | Quinazolinone | Known bioisostere for phthalazinone, potential for novel intellectual property. nih.gov |
| 1-oxo-3H-2-benzofuran-5-yl | Pyridopyridazinone | Can offer different vector for substituent placement and improved properties. nih.gov |
Combinatorial Chemistry and Library Synthesis Approaches for SAR Exploration
To efficiently explore the vast chemical space around the this compound scaffold and accelerate the identification of potent analogs, combinatorial chemistry and library synthesis are invaluable tools. These approaches allow for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity to build a comprehensive SAR landscape.
Diversity-oriented synthesis (DOS) is a particularly relevant strategy, aiming to produce a collection of structurally diverse molecules from a common starting material. researchgate.net For instance, efficient synthetic protocols have been developed for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds using commercially available building blocks. researchgate.net
In the context of PARP inhibitors, combinatorial libraries of phthalazinone derivatives have been designed and synthesized to explore the SAR of this important class of compounds. researchgate.net These libraries typically involve the variation of substituents at different positions of the core scaffold and the side chains. For example, a library of 11 candidate dual inhibitors for PARP1 and TOP1 was synthesized to investigate the benefits of conjugated inhibitors. researchgate.net Similarly, a library of 26 novel compounds based on previous lead compounds was designed and screened against PARP1 and PARP14 to expand the diversity of selective inhibitors. nih.gov
The general approach for a combinatorial library synthesis targeting analogs of this compound would involve a multi-component reaction where the core benzofuranone precursor is reacted with a diverse set of amines and carboxylic acid derivatives (or their activated forms) to generate a library of amides with variations in both the side chain and potentially the core itself. High-throughput screening of such a library would then rapidly provide extensive SAR data to guide further optimization efforts.
Advanced Analytical Methodologies for Research on N 1 Oxo 3h 2 Benzofuran 5 Yl Butanamide
Chromatographic Techniques for High-Purity Isolation and Quantification in Complex Research Matrices
Chromatographic methods are indispensable for isolating N-(1-oxo-3H-2-benzofuran-5-yl)butanamide from synthesis reaction mixtures and for its precise quantification in various research samples.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), represent the primary tools for the purification and quantitative analysis of this compound. These techniques separate the compound from impurities and starting materials based on differential partitioning between a stationary phase and a mobile phase.
For this compound, reversed-phase HPLC or UPLC is typically employed. In this mode, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. The butanamide side chain and the benzofuran (B130515) core contribute to the compound's retention on the nonpolar stationary phase.
UPLC, utilizing smaller particle sizes in the stationary phase column (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially faster analysis times. This is particularly valuable for high-throughput screening or when analyzing complex matrices where numerous components must be resolved.
Key Applications:
Purity Assessment: Determining the purity of synthesized batches of the compound.
Quantitative Analysis: Measuring the concentration of the compound in bioactivity assays or metabolic studies.
Preparative Isolation: Scaling up the separation to isolate gram-level quantities of the high-purity compound for further research.
Below is a representative data table illustrating the results from a typical UPLC-UV analysis for purity assessment.
Table 1: UPLC Purity Analysis of this compound
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.6 mL/min |
| Detection (UV) | 254 nm |
| Retention Time | 1.85 minutes |
| Purity (by area %) | >99.5% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While this compound itself has low volatility, making it unsuitable for direct GC analysis without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a critical tool for identifying volatile byproducts and impurities from its synthesis. The synthesis of isobenzofuranones can sometimes generate side products that are more amenable to GC analysis. nih.gov
GC-MS separates volatile compounds in a heated capillary column, and the separated components are then ionized and detected by a mass spectrometer, which provides both mass information and a fragmentation pattern, enabling structural identification. This technique is invaluable for optimizing reaction conditions to minimize the formation of unwanted and potentially reactive byproducts.
Potential Volatile Byproducts Detectable by GC-MS:
Unreacted volatile starting materials.
Solvents used in the synthesis (e.g., toluene, DMF).
Low molecular weight degradation products.
Table 2: Potential Volatile Impurities in Synthesis Identified by GC-MS
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |
|---|---|---|---|
| Butyric anhydride (B1165640) | 5.2 | 158, 71, 43 | Acylating agent |
| 5-Aminophthalide (B188718) | 11.8 | 149, 120, 92 | Unreacted starting material |
Spectroscopic Techniques for Investigating this compound Interactions and Structural Conformation
Spectroscopic methods are essential for confirming the chemical structure of this compound and for studying its molecular interactions and conformation.
Nuclear Magnetic Resonance (NMR) for Ligand-Target Binding Studies and Structural Elucidation of Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound and its analogs. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming the connectivity and constitution of the synthesized compound. nih.govasianpubs.org
Beyond simple structural confirmation, advanced NMR techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY are used to study the binding of the compound to biological targets such as proteins or enzymes. These experiments can identify which parts of the molecule are in close contact with the target, providing crucial insights for structure-activity relationship (SAR) studies and rational drug design.
Table 3: Hypothetical ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.21 | s | 1H | -NH- |
| 8.05 | d | 1H | Aromatic H |
| 7.78 | dd | 1H | Aromatic H |
| 7.65 | d | 1H | Aromatic H |
| 5.35 | s | 2H | -O-CH₂- |
| 2.35 | t | 2H | -CO-CH₂- |
| 1.62 | sextet | 2H | -CH₂-CH₃ |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Purity Assessment in Research Samples
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental formula of this compound, serving as a definitive confirmation of its identity and an orthogonal check of its purity.
In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is the premier technique for metabolite profiling. After incubation of the compound with liver microsomes or in whole-cell assays, LC-HRMS can detect and identify potential metabolites (e.g., hydroxylated, glucuronidated, or hydrolyzed species) by searching for their predicted exact masses. This information is vital for understanding the compound's metabolic fate and stability.
Table 4: HRMS Data for Purity and Identity Confirmation
| Parameter | Result |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI+) |
| Calculated Exact Mass | 220.0917 ([M+H]⁺ for C₁₂H₁₃NO₃) |
| Measured Exact Mass | 220.0915 |
| Mass Error | -0.9 ppm |
| Inferred Formula | C₁₂H₁₃NO₃ |
X-ray Crystallography of this compound Co-Crystals with Biological Targets
X-ray crystallography provides the ultimate atomic-level detail of a molecule's three-dimensional structure. While obtaining a crystal structure of the compound itself is valuable, the "gold standard" in structural biology is to obtain a co-crystal structure of the compound bound to its biological target. The synthesis and characterization of various benzofuran derivatives by X-ray diffraction is a well-established practice. asianpubs.orgresearchgate.netresearchgate.net
This technique involves crystallizing the ligand-protein complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the precise atomic coordinates of the compound and its surrounding amino acid residues can be determined. This provides an unambiguous view of the binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are critical for affinity and selectivity. Such information is invaluable for guiding further optimization of the compound's structure.
Table 5: Representative Crystallographic Data for a Benzofuranone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.26 |
| b (Å) | 11.67 |
| c (Å) | 15.41 |
| β (°) | 72.68 |
| Resolution (Å) | 1.5 |
| R-factor | 0.041 |
| Key Interactions | C-H···O hydrogen bonds, π-π stacking |
Advanced Electrophoretic and Capillary Separation Methods in Chemical Research
The analysis and purification of complex organic molecules are fundamental to progress in chemical research. For a compound such as this compound, which possesses a unique combination of a phthalide (B148349) (1-oxo-3H-2-benzofuran) core and a butanamide side chain, advanced separation techniques are indispensable for ensuring purity, studying metabolic fate, and identifying related impurities. Among the most powerful of these are advanced electrophoretic and capillary separation methods, which offer high efficiency, resolution, and sensitivity with minimal sample consumption. This section explores the application of Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Capillary Electrochromatography (CEC) in the context of research on this compound and its structural analogs.
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis separates analytes based on their differential migration in an electric field. The separation is primarily governed by the charge-to-size ratio of the molecules. For a neutral compound like this compound, direct separation by CZE is challenging as it will migrate with the electroosmotic flow (EOF) without resolution from other neutral species. However, CZE can be effectively employed for the analysis of ionizable precursors, synthetic byproducts, or degradation products that bear a charge.
For instance, the synthesis of the target compound may involve precursors such as 5-aminophthalide or butanoyl chloride. Any unreacted starting materials or acidic/basic impurities can be readily separated and quantified using CZE. The separation of various benzoate (B1203000) and phthalate (B1215562) derivatives has been successfully demonstrated using CZE, highlighting its utility for compounds with similar core structures. nih.gov Optimization of separation conditions, including buffer pH, concentration, and the use of additives, is critical. For example, operating at a pH that ensures the ionization of acidic or basic functional groups will maximize electrophoretic mobility differences.
Table 1: Hypothetical CZE Separation Parameters for Ionizable Impurities in this compound Synthesis
| Parameter | Condition | Rationale |
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length | Standard for high efficiency separations. |
| Buffer | 25 mM Phosphate Buffer | Provides good buffering capacity. |
| pH | 3.0 or 9.0 | To ensure full ionization of acidic or basic impurities, respectively. |
| Voltage | 20 kV | Balances analysis time with Joule heating. |
| Temperature | 25 °C | Maintains consistent viscosity and mobility. |
| Detection | UV at 214 nm and 254 nm | To detect aromatic and carbonyl chromophores. |
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography is a powerful modification of capillary electrophoresis that enables the separation of neutral compounds. nih.govwikipedia.org This is achieved by adding a surfactant to the buffer at a concentration above its critical micelle concentration (CMC). These micelles form a pseudo-stationary phase. Neutral analytes, like this compound, will partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.org This differential partitioning, combined with the electrophoretic movement of the charged micelles against the EOF, allows for the separation of neutral molecules. nih.gov
The hydrophobicity of the analyte plays a crucial role in its retention. The butanamide side chain and the benzofuran ring system of the target compound will influence its interaction with the micellar phase. The choice of surfactant is a key parameter for optimizing selectivity. Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are most common, but cationic, non-ionic, or chiral surfactants can also be employed to tailor the separation. wikipedia.orgnih.gov The addition of organic modifiers, such as methanol or acetonitrile, to the buffer can further modulate the partitioning and improve resolution. researchgate.net MEKC has been successfully applied to the separation of a wide range of neutral compounds, including aromatic amines and various pharmaceuticals. nih.govnih.gov
Table 2: Illustrative MEKC Method for the Analysis of this compound and Related Neutral Analogs
| Parameter | Condition | Purpose |
| Capillary | Fused Silica, 50 µm i.d., 57 cm effective length | Standard for MEKC, providing good efficiency. |
| Buffer | 20 mM Borate Buffer, pH 9.2 | Common buffer for MEKC, ensures strong EOF. |
| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) | Forms the pseudo-stationary micellar phase. |
| Organic Modifier | 15% (v/v) Acetonitrile | Modulates partitioning and improves solubility. |
| Voltage | -25 kV (Reversed Polarity) | Drives the separation. |
| Temperature | 30 °C | Optimizes kinetics and viscosity. |
| Detection | Diode Array Detector (DAD) at 220 nm | Allows for spectral confirmation of peaks. |
Capillary Electrochromatography (CEC)
Capillary Electrochromatography is a hybrid technique that combines the principles of high-performance liquid chromatography (HPLC) and capillary electrophoresis. wikipedia.org In CEC, the capillary is packed with a stationary phase, similar to HPLC. However, the mobile phase is driven through the packed bed by electroosmotic flow (EOF) rather than high pressure. wikipedia.org This results in a plug-like flow profile, which minimizes band broadening and leads to very high separation efficiencies. stanford.edu
For a compound like this compound, CEC offers a powerful means of separation based on both its electrophoretic mobility (if any) and its partitioning between the stationary and mobile phases. The choice of stationary phase (e.g., C18, C8) and the composition of the mobile phase (buffer and organic modifier) are critical for achieving the desired selectivity. CEC is particularly well-suited for the separation of complex mixtures of neutral, hydrophobic compounds, such as polycyclic aromatic hydrocarbons, which have been successfully analyzed with this technique. stanford.edubohrium.com The dual separation mechanism allows for fine-tuning of selectivity to resolve closely related structures, such as isomers or degradation products of the target compound.
Table 3: Representative CEC Conditions for High-Resolution Separation of this compound
| Parameter | Condition | Function |
| Capillary | Fused Silica, 75 µm i.d., 40 cm packed length | Packed with 3 µm C18-silica particles. |
| Mobile Phase | 80:20 (v/v) Acetonitrile: 5 mM Ammonium (B1175870) Acetate | Provides reversed-phase separation mechanism. |
| pH | 6.8 | Influences EOF and analyte-stationary phase interactions. |
| Voltage | 30 kV | Generates a strong and stable EOF. |
| Temperature | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Monitors the elution of aromatic compounds. |
Future Directions and Emerging Research Avenues for N 1 Oxo 3h 2 Benzofuran 5 Yl Butanamide
Potential as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule that is used to study biological systems by selectively interacting with a specific protein or pathway. The unique structure of N-(1-oxo-3H-2-benzofuran-5-yl)butanamide, which combines a rigid benzofuran (B130515) ring with a flexible butanamide chain, makes it an interesting candidate for development as a chemical probe.
The benzofuran portion of the molecule can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for binding to biological targets. The butanamide side chain, with its amide linkage and alkyl group, offers opportunities for modification to fine-tune binding affinity and selectivity.
Table 1: Potential Biological Targets for this compound-Based Probes
| Target Class | Rationale for Investigation | Potential Research Application |
| Enzymes | The butanamide moiety can mimic natural substrates or allosteric modulators of various enzymes. | Elucidating enzyme function and regulation. |
| Receptors | The benzofuran scaffold is present in compounds that interact with various receptors. | Studying receptor signaling pathways. |
| Ion Channels | The overall structure may allow for interaction with specific ion channel subunits. | Investigating ion channel gating mechanisms. |
The development of this compound and its analogs as chemical probes would require a systematic investigation of their structure-activity relationships. This would involve the synthesis of a library of related compounds with modifications to both the benzofuran ring and the butanamide side chain. These compounds could then be screened against a panel of biological targets to identify those with high affinity and selectivity.
Integration with Novel Drug Discovery Paradigms (Non-Clinical, Academic)
The academic pursuit of novel therapeutic agents is increasingly moving towards innovative drug discovery paradigms. This compound is well-positioned to be integrated into these new approaches.
One such paradigm is fragment-based drug discovery (FBDD) . In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked together to create a more potent lead compound. The benzofuran and butanamide moieties of this compound could be considered as individual fragments that could be used as starting points for FBDD campaigns.
Another emerging area is phenotypic drug discovery (PDD) , where compounds are screened for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the biological target. The diverse biological activities associated with the benzofuran scaffold suggest that this compound and its analogs could be valuable additions to screening libraries for PDD. scienceopen.comnih.gov
Table 2: Application of this compound in Novel Drug Discovery
| Drug Discovery Paradigm | Role of this compound | Potential Therapeutic Areas |
| Fragment-Based Drug Discovery (FBDD) | Source of benzofuran and butanamide fragments. | Cancer, Infectious Diseases, Neurological Disorders |
| Phenotypic Drug Discovery (PDD) | Component of screening libraries. | Inflammation, Metabolic Diseases |
| Lead Optimization | Scaffold for chemical modification to improve potency, selectivity, and pharmacokinetic properties. | Various, depending on initial lead compound. |
The integration of this compound into these novel drug discovery paradigms could accelerate the identification of new lead compounds for a variety of diseases.
Challenges and Opportunities in the Academic Research of Benzofuran-Butanamide Hybrids
While the potential of benzofuran-butanamide hybrids is significant, there are also challenges that need to be addressed in their academic research.
One of the main challenges is the synthesis of these compounds. The construction of the benzofuran ring system can be complex, and the introduction of substituents at specific positions can be difficult to achieve with high regioselectivity and stereoselectivity. numberanalytics.com The coupling of the butanamide side chain to the benzofuran core also requires careful optimization of reaction conditions.
Another challenge is the elucidation of the mechanism of action of these compounds. Due to the diverse biological activities of benzofuran derivatives, it can be challenging to identify the specific molecular target or pathway responsible for a particular phenotypic effect. scienceopen.comnih.gov This often requires a combination of biochemical, biophysical, and cell-based assays.
Despite these challenges, there are also significant opportunities for academic researchers in this area. The development of new synthetic methodologies for the construction of benzofuran-butanamide hybrids would be a valuable contribution to the field of organic chemistry. researchgate.netnumberanalytics.comresearchgate.net The identification of novel biological targets for these compounds could open up new avenues for drug discovery.
Table 3: Research Focus for Benzofuran-Butanamide Hybrids
| Research Area | Key Objectives | Potential Impact |
| Synthetic Chemistry | Develop efficient and selective methods for the synthesis of diverse benzofuran-butanamide hybrids. | Enable the rapid generation of compound libraries for screening. |
| Medicinal Chemistry | Investigate the structure-activity relationships of these compounds to identify key structural features for biological activity. | Guide the design of more potent and selective lead compounds. |
| Chemical Biology | Identify the biological targets and mechanisms of action of these compounds. | Provide a deeper understanding of their therapeutic potential. |
Q & A
Q. Q. How to safely handle This compound in the lab?
- Protocol :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .
- Storage : Keep in amber glass vials at -20°C under nitrogen to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
